5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine: is an organic compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol . This compound is a derivative of indanamine, featuring a bromine atom at the 5th position and a methyl group at the 6th position of the indane ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 6-methylindan-1-one followed by reductive amination. The process can be summarized as follows:
Bromination: 6-Methylindan-1-one is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5th position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities .
Biology: In biological research, this compound can be used to study the effects of brominated indanamines on biological systems. It may also be used in the development of new bioactive molecules .
Medicine: Its structural features make it a candidate for the design of novel therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is not well-documented. as an indanamine derivative, it is likely to interact with biological targets such as enzymes or receptors. The bromine atom and methyl group may influence its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: This compound is structurally similar but lacks the amine group, which may result in different chemical and biological properties.
5-Bromo-2,3-dihydro-1H-inden-1-amine: This compound lacks the methyl group at the 6th position, which may affect its reactivity and interactions.
6-Methyl-2,3-dihydro-1H-inden-1-amine: This compound lacks the bromine atom, which may influence its chemical behavior and biological activity.
Uniqueness: 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the bromine atom and the methyl group, which can significantly impact its chemical reactivity and biological interactions. These structural features make it a valuable compound for various research and industrial applications .
Biological Activity
5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
This compound features a bicyclic indane framework with a bromine atom at the 5-position and a methyl group at the 6-position. Its molecular formula is C10H12BrN, with a molecular weight of approximately 230.08 g/mol. The presence of these substituents significantly influences its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly regarding its interaction with biological targets such as enzymes and receptors.
The compound's mechanism of action is primarily attributed to its ability to interact with specific biological receptors and enzymes. For instance, it has shown promise in modulating serotonergic pathways, which are crucial for mood regulation and cognitive functions. Additionally, its bromine atom enhances binding affinity to certain receptors compared to non-halogenated analogs.
Research Findings
Several studies have documented the biological effects of this compound:
- Enzyme Inhibition : Research indicates that derivatives of this compound exhibit inhibitory effects on cholinesterases, which are important for neurotransmitter regulation. Compounds derived from similar structures have demonstrated IC50 values in the nanomolar range against acetylcholinesterase (AChE) .
- Antioxidant Activity : Some studies have suggested that the compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
- Potential Anticancer Activity : Preliminary investigations into related indanone derivatives have shown activity against cancer cell lines, suggesting that this compound may also hold potential as an anticancer agent due to structural similarities .
Case Studies
A notable case study involved the synthesis of related indanone derivatives that demonstrated significant biological activity against Alzheimer’s disease by inhibiting amyloid beta aggregation. The study highlighted that modifications in the structure could lead to enhanced biological efficacy .
Compound | Biological Activity | IC50 (nM) |
---|---|---|
5-Bromo Derivative A | AChE Inhibition | 14.8 |
5-Bromo Derivative B | AChE Inhibition | 18.6 |
5-Bromo Derivative C | Antioxidant Activity | Not specified |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Indene Framework : Utilizing starting materials such as substituted phenols and alkyl halides.
- Bromination : Introducing the bromine atom at the 5-position through electrophilic aromatic substitution.
- Amine Formation : Converting intermediates into amines via reductive amination or similar methods.
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
5-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3 |
InChI Key |
RYTXRZLTTUAYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2N)C=C1Br |
Origin of Product |
United States |
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